An In-depth Technical Guide to 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine (CAS 1019602-82-4): A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine (CAS 1019602-82-4): A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine, a chiral amine building block of significant interest to the pharmaceutical and life sciences industries. The strategic placement of fluoro and methoxy substituents on the phenyl ring makes this compound a valuable synthon for introducing key pharmacophoric features into drug candidates. This document delves into its chemical properties, advanced synthesis methodologies with a focus on asymmetric techniques, its applications in medicinal chemistry, and essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals involved in drug development, offering field-proven insights into its utilization.
Introduction and Molecular Overview
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine (CAS No. 1019602-82-4) is a primary amine that has gained traction as a versatile intermediate in the synthesis of complex organic molecules. Its structure incorporates three critical motifs highly sought after in medicinal chemistry: a chiral primary amine, a fluorine atom, and a methoxy group.
-
The chiral amine is a ubiquitous feature in a vast number of approved pharmaceuticals, providing a key interaction point with biological targets and influencing stereospecific activity.[1][2]
-
The fluorine atom is a bioisostere for hydrogen but offers unique benefits, including increased metabolic stability, enhanced binding affinity through specific interactions, and modulation of pKa.[3][4] The strategic placement at the ortho-position influences the conformation and electronic properties of the phenyl ring.
-
The methoxy group , also prevalent in many drugs, can improve physicochemical properties, act as a hydrogen bond acceptor, and favorably impact absorption, distribution, metabolism, and excretion (ADME) profiles.[5]
The combination of these features in a single, relatively simple building block makes it an efficient tool for library synthesis and lead optimization campaigns.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine are summarized below. These characteristics are essential for its use in synthesis, including determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 1019602-82-4 | [6][7][8][9] |
| Molecular Formula | C₉H₁₂FNO | [6][7] |
| Molecular Weight | 169.2 g/mol | [8][9] |
| IUPAC Name | 1-(2-fluoro-6-methoxyphenyl)ethanamine | [6] |
| Physical Form | Solid or liquid | [6] |
| Purity | Typically ≥95% | [6] |
| InChI Key | QGRDJSQLAIQQNL-UHFFFAOYSA-N | [6][10] |
| SMILES | CC(C1=C(OC)C=CC=C1F)N | [7][10] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [6][7] |
While specific spectral data from peer-reviewed literature for this exact compound is limited[10], characterization would typically rely on standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Predicted collision cross-section values for various adducts are available for mass spectrometry analysis.[10]
Synthesis and Manufacturing Strategies
The synthesis of chiral amines like 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine is a cornerstone of pharmaceutical process chemistry. The most prevalent and efficient method is the reductive amination of the corresponding prochiral ketone, 1-(2-Fluoro-6-methoxyphenyl)ethanone (CAS 120484-50-6).[11] This approach allows for the direct formation of the primary amine and can be adapted for asymmetric synthesis to yield enantiomerically pure products.
Reductive amination is a robust reaction that converts a carbonyl group to an amine via an intermediate imine in a one-pot process.[12]
Caption: General workflow for the synthesis of the target amine via reductive amination.
Asymmetric Synthesis: Accessing Enantiopure Amines
For pharmaceutical applications, controlling stereochemistry is critical. Two primary strategies are employed to synthesize enantiomerically enriched 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine.
A. Catalyst-Controlled Asymmetric Reductive Amination
This method utilizes a chiral catalyst to direct the reduction of the intermediate imine, yielding a specific enantiomer. Ruthenium-based catalysts, such as those paired with ligands like C3-TunePhos, have proven highly effective for the direct reductive amination of alkyl aryl ketones.[13]
Protocol: Catalytic Asymmetric Reductive Amination (Exemplar)
-
Reactor Setup: A high-pressure reactor is charged with the precursor ketone, 1-(2-Fluoro-6-methoxyphenyl)ethanone (1.0 eq).
-
Reagent Addition: An ammonium salt such as ammonium acetate (2.0 eq) is added as the amine source, along with a chiral Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a chiral phosphine ligand, 0.5-1 mol%).[13]
-
Solvent: A solvent like 2,2,2-trifluoroethanol (TFE) is added to dissolve the reagents.
-
Reaction: The reactor is sealed, purged, and pressurized with molecular hydrogen (H₂) to approximately 55 bar. The reaction mixture is heated to 80-100°C for 24 hours.[13]
-
Work-up: After cooling and depressurization, the reaction mixture is worked up with a basic solution to neutralize the acetate salt and liberate the free amine.
-
Purification: The crude product is purified by column chromatography or distillation to yield the enantiomerically enriched primary amine. Enantiomeric excess (ee) is typically determined by chiral HPLC.
Causality Insight: The choice of a chiral ligand is paramount; it creates a chiral environment around the metal center, which coordinates to the imine intermediate. The hydride transfer from the metal to the imine carbon then occurs stereoselectively, favoring the formation of one enantiomer over the other. The use of H₂ as the reductant is economically and environmentally advantageous (a "green" choice).[12]
B. Biocatalytic Asymmetric Synthesis
Enzymes offer an exceptionally selective and environmentally friendly alternative to metal catalysts. Omega-transaminases (ω-TA) and reductive aminases (RedAms) are particularly effective for this transformation.[1][14][15]
Protocol: Transaminase-Mediated Asymmetric Synthesis (Exemplar)
-
Bioreactor Setup: A buffered aqueous solution (e.g., pH 7.0) is prepared in a temperature-controlled vessel (e.g., 30°C).[14]
-
Enzyme and Reagents: A specific (R)- or (S)-selective ω-transaminase is added. The precursor ketone (e.g., 50 mM) and a suitable amino donor (e.g., L-Alanine, 300 mM) are introduced.[14][15]
-
Equilibrium Shift: The reaction equilibrium often favors the reverse reaction. To drive product formation, a pyruvate removal system, such as lactate dehydrogenase (LDH) and its cofactor NADH, is incorporated. This system converts the pyruvate by-product to lactate.[14][15]
-
Reaction: The mixture is agitated for 24-48 hours, with reaction progress monitored by HPLC or GC.
-
Work-up and Purification: The enzyme is removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous phase using an organic solvent. The amine is then isolated and purified.
Causality Insight: Transaminases contain a pyridoxal 5'-phosphate (PLP) cofactor that binds the amino donor, converting it to a pyridoxamine phosphate intermediate. This intermediate then transfers the amino group to the ketone substrate in the enzyme's chiral active site, generating the chiral amine product with exceptionally high enantioselectivity (often >99% ee).[14][15] This method avoids harsh reagents and high pressures.
Applications in Drug Discovery and Medicinal Chemistry
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine is not merely a synthetic intermediate but a strategic tool for molecular design. Its utility stems from the combined influence of its structural components.
Caption: The relationship between the compound's structural features and their impact in drug design.
This building block is particularly valuable for synthesizing compounds targeting a range of therapeutic areas, including:
-
Kinase Inhibitors: Many kinase inhibitors incorporate substituted phenyl rings and amine functionalities to interact with the hinge region of the ATP binding pocket.
-
GPCR Ligands: The amine can serve as a key basic center for forming salt-bridge interactions with acidic residues in G-protein coupled receptors.[16]
-
Neuroscience Agents: Compounds targeting receptors in the central nervous system frequently contain chiral amines. The fluoro- and methoxy- groups can aid in crossing the blood-brain barrier and fine-tuning receptor selectivity.[17]
-
Antiviral and Anti-infective Agents: The incorporation of fluorine is a common strategy in the development of novel anti-infective agents to enhance potency and overcome resistance.[18]
By coupling the amine with various carboxylic acids, sulfonyl chlorides, or other electrophiles, medicinal chemists can rapidly generate diverse libraries of novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies.[19]
Safety, Handling, and Storage
Proper handling of 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine is essential to ensure laboratory safety. It is classified as a hazardous substance.
Hazard Identification:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
Recommended Handling and PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[21][22] Ensure safety showers and eye wash stations are accessible.[21]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side-shields.[21]
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[21]
-
Skin and Body Protection: Wear a lab coat or other impervious clothing.[21]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[21]
-
-
Safe Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][21] Wash hands thoroughly after handling.[21] Do not eat, drink, or smoke when using this product.[21]
Caption: A recommended safe handling workflow for laboratory use of the compound.
Storage and Stability: The compound should be stored in a tightly closed container in a dry, well-ventilated, and dark place under an inert atmosphere to prevent degradation.[6][7]
Conclusion
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine stands out as a high-value building block for contemporary drug discovery. Its unique combination of a chiral center and strategically positioned fluoro and methoxy groups provides a powerful platform for synthesizing novel compounds with potentially superior biological activity and pharmacokinetic properties. The well-established synthetic routes, particularly through asymmetric reductive amination and biocatalysis, allow for efficient and scalable access to enantiomerically pure forms. For researchers and scientists in medicinal chemistry and process development, a thorough understanding of this reagent's properties, synthesis, and handling is key to unlocking its full potential in the creation of next-generation therapeutics.
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
-
Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society. [Link]
-
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. [Link]
-
Wikipedia. Reductive amination. [Link]
- Google Patents. WO2018060512A1 - Process for preparing chiral amines.
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]
-
Rowles, H. T., et al. (2021). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem. [Link]
-
PubChemLite. 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
Molbank. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
OpenBU. Reductive Amination Reaction. [Link]
-
Pharmaffiliates. 1-(2-Fluoro-6-methoxyphenyl)ethanone. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
-
Shabir, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]
-
ACS Publications. Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity. [Link]
-
PubMed. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. [Link]
-
PubMed. 2'-Fluoro-6'-methylene carbocyclic adenosine and its phosphoramidate prodrug: A novel anti-HBV agent, active against drug-resistant HBV mutants. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine | 1019602-82-4 [sigmaaldrich.com]
- 7. 1019602-82-4|1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine [sigmaaldrich.com]
- 10. PubChemLite - 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2'-Fluoro-6'-methylene carbocyclic adenosine and its phosphoramidate prodrug: A novel anti-HBV agent, active against drug-resistant HBV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. fluorochem.co.uk [fluorochem.co.uk]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. kishida.co.jp [kishida.co.jp]
